1-(3-Aminopropyl)-3-(dimethylamino)azepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Aminopropyl)-3-(dimethylamino)azepan-2-one is a synthetic organic compound that belongs to the class of azepane derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminopropyl)-3-(dimethylamino)azepan-2-one typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Amino Groups: The amino groups can be introduced through nucleophilic substitution reactions using reagents such as amines.
Dimethylation: The dimethylamino group can be introduced through alkylation reactions using dimethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature, pressure, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Aminopropyl)-3-(dimethylamino)azepan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alkyl halides.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as acting as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Aminopropyl)-3-(dimethylamino)azepan-2-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminopropyl)-3-(methylamino)azepan-2-one: Similar structure with a single methyl group.
1-(3-Aminopropyl)-3-(ethylamino)azepan-2-one: Similar structure with an ethyl group.
Uniqueness
1-(3-Aminopropyl)-3-(dimethylamino)azepan-2-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
106847-71-6 |
---|---|
Molecular Formula |
C11H23N3O |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
1-(3-aminopropyl)-3-(dimethylamino)azepan-2-one |
InChI |
InChI=1S/C11H23N3O/c1-13(2)10-6-3-4-8-14(11(10)15)9-5-7-12/h10H,3-9,12H2,1-2H3 |
InChI Key |
ARWNOYVHCVUMBE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCCCN(C1=O)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.